REACTION_CXSMILES
|
CC1CCCN(C)C1(C)C.[Cl:11][C:12]1[CH:20]=[CH:19][C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:13]=1.CN(C)[CH:23]=[O:24]>O1CCCC1.C([Li])CCC>[Cl:11][C:12]1[CH:20]=[C:19]([CH:23]=[O:24])[C:15]([C:16]([OH:18])=[O:17])=[CH:14][N:13]=1
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Name
|
|
Quantity
|
6.89 mL
|
Type
|
reactant
|
Smiles
|
CC1C(N(CCC1)C)(C)C
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
36.5 mL
|
Type
|
solvent
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
1.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)O)C=C1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
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Control Type
|
UNSPECIFIED
|
Setpoint
|
-50 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
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Details
|
was added dropwise to the above reaction mixture for 15 min at −78° C
|
Duration
|
15 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 30 min and at −50° C. for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
After the completion of the reaction, reaction mixture
|
Type
|
CUSTOM
|
Details
|
was quenched with 2N hydrochloric (30 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Organic layer dried over anhydrous MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
the product was eluted with 15% ethyl acetate in petroleum ether
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C(=O)O)C(=C1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 53.19% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |